Cas no 2447-95-2 (Benzamide,4-chloro-N-(4-methylphenyl)-)

Benzamide,4-chloro-N-(4-methylphenyl)- structure
2447-95-2 structure
Product Name:Benzamide,4-chloro-N-(4-methylphenyl)-
CAS No:2447-95-2
MF:C14H12ClNO
MW:245.704182624817
CID:275802
PubChem ID:346691
Update Time:2025-08-03

Benzamide,4-chloro-N-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,4-chloro-N-(4-methylphenyl)-
    • 4-chloro-N-(4-methylphenyl)benzamide
    • 4-chloro-4'-methylbenzanilide
    • 4-chloro-N-(4-methylphenyl)-benzamide
    • 4-chloro-N-(p-tolyl)benzamide
    • 4-chloro-N-p-tolylbenzamide
    • 4-Chloro-N-p-tolyl-benzamide
    • AC1L85KD
    • CHEMBL428439
    • N-(p-chlorobenzoyl)-p-toluidine
    • NSC404983
    • p-Chlorobenzoyl-p-toluidine
    • STK864457
    • SureCN493839
    • AKOS000649737
    • 4-Chloro-N-(4-Methylphenyl)benzaMide, 97%
    • 2447-95-2
    • 4-CHLORO-P-BENZOTOLUIDIDE
    • DTXSID40323841
    • NSC 404983
    • CS-0360385
    • SR-01000402650-1
    • EU-0068414
    • SCHEMBL493839
    • MFCD00087459
    • NSC-404983
    • SR-01000402650
    • MDL: MFCD00087459
    • Inchi: 1S/C14H12ClNO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
    • InChI Key: IKOQAZLFSPOYRG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 245.06086
  • Monoisotopic Mass: 245.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 29.1A^2

Experimental Properties

  • Density: 1.25
  • Boiling Point: 305.7°Cat760mmHg
  • Flash Point: 138.7°C
  • Refractive Index: 1.637
  • PSA: 29.1
  • LogP: 3.97370

Benzamide,4-chloro-N-(4-methylphenyl)- Pricemore >>

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